(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol, also known as this compound, is a useful research compound. Its molecular formula is C19H29NO3 and its molecular weight is 319.445. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biochemical Analysis
Biochemical Properties
cis (2,3)-Dihydro Tetrabenazine plays a crucial role in biochemical reactions, particularly in the inhibition of the vesicular monoamine transporter 2 (VMAT2). This inhibition prevents the uptake of monoamines such as dopamine, serotonin, and norepinephrine into synaptic vesicles, thereby reducing their release into the synaptic cleft . The compound interacts with various enzymes and proteins, including VMAT2, and its binding to this transporter is stereospecific, meaning that the specific 3D arrangement of atoms in cis (2,3)-Dihydro Tetrabenazine is critical for its activity .
Cellular Effects
The effects of cis (2,3)-Dihydro Tetrabenazine on cells are profound. By inhibiting VMAT2, the compound decreases the availability of monoamines in the synaptic cleft, which can lead to reduced neurotransmission and altered cell signaling pathways . This reduction in neurotransmitter release can affect various cellular processes, including gene expression and cellular metabolism. For instance, the decreased dopamine levels can influence the expression of genes involved in dopamine synthesis and metabolism .
Molecular Mechanism
At the molecular level, cis (2,3)-Dihydro Tetrabenazine exerts its effects primarily through the inhibition of VMAT2. This inhibition is achieved by binding to the transporter in a manner that prevents the uptake of monoamines into synaptic vesicles . The binding interaction is highly specific, with the compound fitting into the binding site of VMAT2 in a way that blocks its function. This inhibition can lead to downstream effects on enzyme activity and gene expression, further influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cis (2,3)-Dihydro Tetrabenazine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that cis (2,3)-Dihydro Tetrabenazine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained inhibition of VMAT2, which may have lasting effects on cellular function and neurotransmitter levels .
Dosage Effects in Animal Models
The effects of cis (2,3)-Dihydro Tetrabenazine vary with different dosages in animal models. At low doses, the compound can effectively reduce hyperkinetic movements without causing significant adverse effects . At higher doses, it can lead to toxicity and adverse effects such as sedation and motor impairment . These dosage-dependent effects highlight the importance of careful dose management in therapeutic applications.
Metabolic Pathways
cis (2,3)-Dihydro Tetrabenazine is involved in several metabolic pathways. It is metabolized primarily in the liver by enzymes such as cytochrome P450 . The metabolites of cis (2,3)-Dihydro Tetrabenazine can also interact with various biomolecules, potentially influencing metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
Within cells and tissues, cis (2,3)-Dihydro Tetrabenazine is transported and distributed through interactions with various transporters and binding proteins . The compound can accumulate in specific tissues, such as the brain, where it exerts its effects on neurotransmitter release . The distribution of cis (2,3)-Dihydro Tetrabenazine is influenced by factors such as blood-brain barrier permeability and tissue-specific expression of transporters.
Subcellular Localization
The subcellular localization of cis (2,3)-Dihydro Tetrabenazine is primarily within synaptic vesicles, where it inhibits VMAT2 . This localization is critical for its function, as it allows the compound to directly interact with the transporter and prevent monoamine uptake. Additionally, post-translational modifications and targeting signals may direct cis (2,3)-Dihydro Tetrabenazine to specific cellular compartments, further influencing its activity and function .
Properties
IUPAC Name |
(2R,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQLWGNDNRARGE-BHYGNILZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@H]1O)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924854-62-6 |
Source
|
Record name | Dihydrotetrabenazine, (2R,3S,11bS)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924854626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIHYDROTETRABENAZINE, (2R,3S,11BS)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TDG3R6D9Z7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.